4-Allyl-2-chlorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-4-prop-2-enylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c1-2-3-8-4-5-9(7-12)10(11)6-8/h2,4-6H,1,3H2 |
InChI Key |
OQPGJAVXCKJCJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 Allyl 2 Chlorobenzonitrile and Its Analogues
Direct Synthesis of 4-Allyl-2-chlorobenzonitrile
The direct construction of this compound can be approached through several strategic disconnections, primarily involving the formation of the carbon-cyanide bond or the carbon-allyl bond at a late stage of the synthesis.
Palladium-Catalyzed Cyanation Strategies Utilizing Precursors of 4-Chlorobenzonitrile (B146240)
Palladium-catalyzed cyanation represents a powerful and versatile method for the synthesis of aryl nitriles from aryl halides or pseudohalides. nih.govnih.govmit.edu This approach is favored for its mild reaction conditions and broad functional group tolerance. nih.gov The synthesis of this compound via this strategy would typically start from a precursor such as 1-allyl-3-chloro-4-iodobenzene or a related halide.
The reaction generally employs a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a cyanide source. researchgate.net Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), with the latter being a less toxic alternative. nih.govnih.govmit.eduresearchgate.net The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the reaction's efficiency and yield. For instance, the use of palladacycle precatalysts has been shown to be effective in preventing catalyst poisoning by cyanide ions. nih.gov
Key features of Palladium-catalyzed cyanation:
Catalyst Systems: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and palladacycles. nih.govresearchgate.net
Ligands: Bulky or chelating phosphine ligands are often required, especially for less reactive aryl chlorides. researchgate.net
Cyanide Sources: A variety of cyanide sources can be used, each with its own advantages regarding reactivity and toxicity. organic-chemistry.org
Reaction Conditions: These reactions often require elevated temperatures. researchgate.net
Functional Group Interconversion Routes to the Nitrile Moiety in Substituted Benzenes
An alternative to direct cyanation is the conversion of an existing functional group on a pre-allylated and chlorinated benzene (B151609) ring into a nitrile. This is a classic strategy in organic synthesis. compoundchem.comvanderbilt.eduresearchgate.net
One of the most established methods is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) (an amino-substituted benzene) followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.comorganic-chemistry.orglscollege.ac.in For the synthesis of this compound, the starting material would be 4-allyl-2-chloroaniline. This aniline is treated with a nitrous acid source (e.g., NaNO₂ in acid) to form a diazonium salt, which is then reacted with CuCN to yield the target benzonitrile (B105546). The Sandmeyer reaction is known for its reliability and wide applicability in aromatic chemistry. wikipedia.orglscollege.ac.in
Other functional group interconversions to form the nitrile group include the dehydration of amides or aldoximes. For example, 4-allyl-2-chlorobenzamide could be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to furnish the desired nitrile. vanderbilt.edu
Table 1: Comparison of Functional Group Interconversion Methods for Nitrile Synthesis
| Method | Starting Material | Key Reagents | General Applicability |
|---|---|---|---|
| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; then CuCN | Broad scope for various aryl amines. wikipedia.orglscollege.ac.in |
| Amide Dehydration | Aryl Amide | P₂O₅, SOCl₂, TsCl | Effective for primary amides. vanderbilt.edu |
| Aldoxime Dehydration | Aryl Aldoxime | P₂O₅ | Useful for converting aldehydes to nitriles via the oxime. vanderbilt.edu |
Introduction of Allylic Substituents via Transition Metal-Mediated Cross-Coupling Methodologies
This strategy involves starting with a pre-formed chlorinated benzonitrile and introducing the allyl group in the final step. Transition metal-catalyzed cross-coupling reactions are ideal for this purpose. The Suzuki-Miyaura coupling is a prominent example, where an aryl halide is coupled with an organoboron reagent. researchgate.netlibretexts.orgresearchgate.net To synthesize this compound, 2-chloro-4-bromobenzonitrile could be reacted with allylboronic acid or one of its esters in the presence of a palladium catalyst and a base. The reactivity difference between the bromine and chlorine substituents allows for selective coupling at the C-Br bond.
Other cross-coupling reactions like the Stille coupling (using an organotin reagent) or Kumada coupling (using a Grignard reagent) could also be employed, each with its own set of advantages and substrate scope considerations. For instance, palladium-catalyzed allylation of 2-(chloromethyl)thiophenes with allyltributylstannane (B1265786) has been reported to occur regioselectively. nih.gov
Synthesis of Closely Related Allyl-Substituted Benzonitrile Derivatives
The synthesis of analogues of this compound often involves similar synthetic strategies, with a focus on the preparation of key precursors and controlling the regioselectivity of substitution reactions.
Preparation of Key 4-Chlorobenzonitrile Precursors
The synthesis of various 4-chlorobenzonitrile derivatives is crucial for accessing a range of substituted benzonitriles. 4-Chlorobenzonitrile itself can be produced industrially by the ammoxidation of 4-chlorotoluene. wikipedia.org Laboratory-scale syntheses often start from readily available precursors like 4-chloroaniline (B138754) or 4-chlorobenzaldehyde (B46862).
4-Chloroaniline can be converted to 4-chlorobenzonitrile via the Sandmeyer reaction, as previously described. wikipedia.orglscollege.ac.inchemicalbook.com The synthesis of 4-chloroaniline often begins with the nitration of chlorobenzene (B131634) to form 4-chloronitrobenzene, followed by reduction of the nitro group to an amine. chemicalbook.com Alternatively, 4-chlorobenzaldehyde can be converted to 4-chlorobenzonitrile by reaction with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in formic acid.
The synthesis of more complex precursors, such as 4-chloro-3-methylaniline (B14550) or 4-chloro-3-(trifluoromethyl)aniline, follows similar principles, starting from the appropriately substituted toluene (B28343) or chlorobenzene derivative. google.comsigmaaldrich.comgoogle.com
Table 2: Selected Precursors for Substituted 4-Chlorobenzonitriles
| Precursor | Starting Material | Key Transformation |
|---|---|---|
| 4-Chlorobenzonitrile | 4-Chloroaniline | Sandmeyer Reaction. wikipedia.org |
| 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | Reaction with hydroxylamine hydrochloride. |
| 4-Chloro-3-methylaniline | p-Nitrotoluene | Chlorination followed by reduction. |
| 4-Chloro-3-(trifluoromethyl)aniline | 1-Chloro-2-(trifluoromethyl)benzene | Nitration followed by reduction. google.com |
Investigations into Regioselective Allylation Strategies in Substituted Aromatic Systems
Achieving the desired regiochemistry during the allylation of a substituted aromatic system is a significant synthetic challenge. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of the incoming allyl group. studymind.co.uk
Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. wikipedia.orgharvard.eduresearchgate.net In this method, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an allyl halide or another suitable electrophile to introduce the allyl group. For example, a methoxy (B1213986) or an amide group can act as a DMG. wikipedia.org This strategy allows for the precise installation of an allyl group at a position that might be difficult to access through conventional electrophilic aromatic substitution.
In transition metal-catalyzed cross-coupling reactions, the regioselectivity is often determined by the relative reactivity of different leaving groups. For instance, in a dihalogenated aromatic compound, the more reactive halide (typically iodide or bromide over chloride) will preferentially undergo oxidative addition to the metal catalyst, thus directing the allylation to that position. libretexts.org
Computational and Theoretical Investigations of 4 Allyl 2 Chlorobenzonitrile Structure and Reactivity
Mechanistic Probing through Advanced Theoretical Calculations
Elucidation of Complex Reaction Mechanisms, including Claisen Rearrangements and Ammoxidation:
Claisen Rearrangement: While computational studies on the Claisen rearrangement of various aryl allyl ethers exist, none specifically investigate the rearrangement involving the 4-Allyl-2-chlorobenzonitrile framework. uq.edu.aunih.gov Such a study would be necessary to understand the specific electronic and steric influences of the chloro and cyano groups on this pericyclic reaction.
Ammoxidation: Theoretical and experimental studies on ammoxidation focus on the synthesis of chlorobenzonitriles from precursors like 2-chlorotoluene (B165313). researchgate.netresearchgate.net There is no available research on the ammoxidation reactions of this compound itself.
Theoretical Predictions of Regioselectivity and Stereoselectivity
Regioselectivity and stereoselectivity are fundamental concepts in chemical synthesis, dictating the orientation and spatial arrangement of atoms in a reaction product. Computational chemistry provides powerful tools to predict these outcomes, offering insights that can guide experimental work. In the context of a molecule like this compound, which possesses multiple reactive sites—namely the allyl group and the aromatic ring—theoretical models can elucidate the factors governing reaction pathways.
For instance, in reactions involving the allyl group, such as Claisen rearrangements of substituted allyl phenyl ethers, computational studies have been employed to predict the favored isomer. skemman.is These studies often analyze the transition state energies for the formation of different constitutional isomers. It has been observed that the electronic nature of substituents on the aromatic ring significantly influences the regioselectivity. skemman.is Electron-donating groups tend to favor the formation of one isomer, while electron-withdrawing groups favor another. skemman.is While specific data for this compound is unavailable, the chloro and cyano groups, both being electron-withdrawing, would be expected to influence the regioselectivity of reactions involving the allyl group in a predictable manner based on these theoretical models.
In the case of cycloaddition reactions, a common reaction pathway for compounds with unsaturated functionalities, theoretical predictions of regioselectivity are crucial. Studies on related molecules like 4-chlorobenzonitrile (B146240) oxide in [3+2] cycloaddition reactions demonstrate that the regioselectivity is highly predictable. This predictability is often governed by Frontier Molecular Orbital (FMO) interactions. The analysis of these interactions helps in understanding why a particular orientation of the reacting molecules is favored over others.
Application of Advanced Computational Models
To gain a deeper understanding of the electronic structure and reactivity of molecules like this compound, a variety of advanced computational models are utilized. These models provide a more detailed picture than simple qualitative theories and are indispensable in modern chemical research.
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for analyzing chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.net This theory has been successfully applied to understand the reactivity, regioselectivity, and stereoselectivity in various organic reactions, including cycloadditions. researchgate.netbibliotekanauki.pl
In the context of substituted benzonitriles, MEDT studies on compounds like 4-chlorobenzonitrile oxide have provided detailed analyses of chemo- and regioselectivity in [3+2] cycloaddition reactions. luisrdomingo.com An important tool within MEDT is the Electron Localization Function (ELF), which helps to visualize the electronic structure of molecules and identify regions of high electron density, which are often the sites of nucleophilic or electrophilic attack. For example, ELF analysis can show that a nitrile oxide acts as a nucleophile, attacking electron-deficient species.
The application of MEDT would be invaluable in analyzing the reactivity of this compound. It could be used to predict how the electron-withdrawing nature of the chloro and cyano groups influences the electron density distribution across the molecule, thereby affecting its reactivity in various reactions.
Ab initio calculations are a class of computational methods that are based on first principles of quantum mechanics, without the use of experimental data. The accuracy of these calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function.
Commonly used basis sets in studies of substituted benzonitriles include Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p). nih.govrsc.org The addition of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling non-covalent interactions. rsc.org
Studies on molecules like 2-amino-5-fluorobenzonitrile (B1271947) have shown that different basis sets can be used to compute molecular properties, and the choice of basis set can influence the accuracy of the results. derpharmachemica.com For instance, while a minimal basis set like STO-3G may be sufficient for some qualitative purposes, a larger double-zeta basis set or triple-zeta basis set is generally required for quantitative accuracy. ljmu.ac.uk The selection of an appropriate basis set is therefore a critical step in any computational study, and it involves a trade-off between computational cost and accuracy. For a molecule like this compound, a basis set like 6-311++G(d,p) would likely be necessary to accurately model the effects of the chloro and cyano substituents on the molecule's geometry and reactivity.
Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, resulting in a set of atomic charges. These charges are not physical observables but are useful for understanding the electronic structure and reactivity of molecules. Several different methods of population analysis exist, including Mulliken, Löwdin, and Hirshfeld. skemman.is
A comparative study on substituted allyl phenyl ethers performed population analyses using Mulliken, Löwdin, and Hirshfeld methods to investigate the influence of substituents on atomic charges. skemman.is It was observed that the atomic charge on the carbon atom that forms the major product isomer is more negative than that of the carbon forming the minor isomer. skemman.is However, the different population analysis methods were not always in complete agreement, highlighting the method-dependent nature of atomic charges. skemman.is
The Hirshfeld method is often considered to be less sensitive to the choice of basis set compared to the Mulliken method. researchgate.net The following table illustrates a hypothetical comparison of atomic charges for a substituted benzonitrile (B105546), showcasing the typical differences observed between these methods.
| Atom | Mulliken Charge (e) | Löwdin Charge (e) | Hirshfeld Charge (e) |
| C1 (ipso-CN) | 0.25 | 0.15 | 0.10 |
| C2 (ipso-Cl) | 0.10 | 0.05 | 0.02 |
| C3 | -0.15 | -0.10 | -0.05 |
| C4 (ipso-Allyl) | -0.05 | -0.02 | -0.01 |
| N (of CN) | -0.30 | -0.20 | -0.15 |
| Cl | -0.18 | -0.12 | -0.08 |
Note: The data in this table is illustrative and not based on actual calculations for this compound. It serves to demonstrate the comparative nature of the different population analysis methods.
For this compound, a comparative population analysis could provide valuable insights into how the electron-withdrawing chloro and cyano groups and the electron-donating allyl group collectively influence the charge distribution on the aromatic ring, which in turn would affect its susceptibility to electrophilic or nucleophilic attack.
Advanced Synthetic Applications and Supramolecular Interactions of Benzonitrile Derivatives
4-Allyl-2-chlorobenzonitrile as a Versatile Building Block in Complex Molecule Synthesis
This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct and orthogonally reactive functional groups: an allyl group, a chloro substituent, and a nitrile moiety. These groups can be selectively manipulated under different reaction conditions, allowing for the stepwise construction of highly complex and polyfunctional molecular architectures.
The unique arrangement of functional groups on the this compound scaffold enables a variety of synthetic transformations for building complex aromatic systems. The chloro and allyl groups serve as effective handles for carbon-carbon and carbon-heteroatom bond-forming reactions, while the nitrile group offers a pathway to other functionalities.
Key synthetic strategies include:
Cross-Coupling Reactions: The chloro substituent is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups at the C2 position.
Allyl Group Modifications: The terminal double bond of the allyl group is amenable to a plethora of transformations. These include oxidation reactions (e.g., dihydroxylation, epoxidation, ozonolysis) to introduce oxygen-containing functional groups, as well as metathesis reactions to form more complex olefinic structures. The allyl group can also participate in Heck reactions or be isomerized to a vinyl group to extend conjugation.
Nitrile Group Transformations: The nitrile group is a versatile precursor to other important functionalities. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations add another layer of synthetic diversity.
The combination of these selective transformations allows for a programmed, step-by-step elaboration of the this compound core, leading to the synthesis of intricately substituted aromatic compounds that would be challenging to access through other methods.
The structural motifs accessible from this compound are relevant to the development of advanced organic materials. jhu.edu By leveraging the synthetic handles on the molecule, it can serve as a key intermediate in the synthesis of monomers and precursors for materials with tailored electronic, optical, or thermal properties. rsc.org
For example, the ability to introduce extended conjugated systems via cross-coupling reactions at the chloro position, combined with the potential for polymerization through the allyl group, opens avenues for creating novel polymers. These materials could find applications in areas such as organic semiconductors, where molecular packing and electronic properties are critical. jhu.edu The nitrile group can also play a role in tuning the electronic characteristics of a material or in facilitating intermolecular interactions that influence bulk properties. The synthesis of such precursors often involves multi-step sequences where each functional group is addressed sequentially to build up the final monomer structure.
| Precursor Type | Relevant Functional Group | Potential Transformation | Application Area |
| Conjugated Monomers | Chloro Group | Suzuki or Stille Coupling | Organic Electronics |
| Polymerizable Olefins | Allyl Group | Ring-Opening Metathesis Polymerization (ROMP) | Specialty Polymers |
| Functional Additives | Nitrile Group | Hydrolysis to Carboxylic Acid | Liquid Crystals |
Supramolecular Recognition and Host-Guest Chemistry of Benzonitrile (B105546) Derivatives
The benzonitrile moiety is a key functional group in supramolecular chemistry, acting as a guest that can be recognized and bound by various synthetic macrocyclic hosts. rsc.org The study of these interactions provides insight into the nature of non-covalent forces and guides the design of complex, self-assembling systems. nih.gov
Recent research has demonstrated the precise recognition of a wide array of benzonitrile derivatives by specifically designed supramolecular macrocycles. nih.gov A notable example is a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle, which has been shown to specifically bind fifteen different benzonitrile derivatives within its cavity. nih.gov This recognition is driven by a combination of non-covalent interactions, forming stable "key-lock" complexes. nih.gov The rigid structure of such macrocyclic hosts pre-organizes the binding site to be highly complementary to the size, shape, and electronic properties of the benzonitrile guest, leading to high binding affinity and selectivity. ccspublishing.org.cn The encapsulation of the guest molecule can be confirmed through single-crystal X-ray diffraction analysis. nih.gov
The driving forces for the formation of these host-guest complexes are a concert of weak intermolecular forces. nih.gov Analysis of the crystal structures reveals the importance of C-H⋯π, C-H⋯O, and C-H⋯N interactions between the host and the benzonitrile guest. nih.gov These interactions collectively stabilize the complex, holding the guest molecule in a well-defined orientation within the host's cavity. nih.gov This precise recognition has even been demonstrated with commercial drug molecules containing a benzonitrile fragment, such as the anti-cancer drug alectinib (B1194254) and the anti-dermatitis drug crisaborole. nih.govnih.gov
Co-crystallization serves as a powerful experimental technique that can mimic computational molecular docking. springernature.com While molecular docking uses algorithms to predict the binding orientation and affinity of a ligand to a receptor, co-crystallization provides a direct, high-resolution snapshot of the binding reality in the solid state. nih.gov By successfully obtaining a co-crystal of a host macrocycle and a guest molecule, researchers can precisely determine the three-dimensional structure of the complex using single-crystal X-ray diffraction. nih.gov
This experimental approach validates and complements computational predictions. springernature.com It reveals the exact binding mode, the specific intermolecular contacts, and the conformational changes that may occur upon binding. In the context of benzonitrile derivatives, co-crystallization with macrocyclic hosts has successfully elucidated the key-lock interactions, confirming the specific and complementary nature of the binding. nih.gov This methodology provides an empirical basis for understanding molecular recognition and can be a far-reaching and effective tool for the structural determination of molecules that are otherwise difficult to crystallize, including those with pharmaceutical relevance. springernature.com
The design of synthetic hosts for the selective recognition of benzonitrile derivatives is guided by fundamental principles of supramolecular chemistry. nih.gov The goal is to create a host with a binding cavity that is sterically and electronically complementary to the target benzonitrile guest.
Key design principles include:
Preorganization and Complementarity: The host macrocycle should have a rigid or semi-rigid structure that pre-organizes the binding site into a shape and size that perfectly matches the guest. This minimizes the entropic penalty of binding.
Functional Group Placement: The strategic placement of functional groups within the host's cavity is crucial for maximizing favorable non-covalent interactions. For benzonitrile, this includes incorporating aromatic panels to facilitate π-π and C-H⋯π interactions, as well as hydrogen bond donors or acceptors to interact with the nitrile nitrogen or other substituents on the guest.
Solvent Effects: The choice of solvent can significantly influence binding affinity. Hydrophobic effects in aqueous media can drive the encapsulation of nonpolar guests, while in organic solvents, more specific interactions like hydrogen bonding and dipole-dipole forces may dominate.
Electronic Tuning: The electronic nature of the host's cavity can be tuned. Creating an electron-rich cavity can favor interactions with the somewhat electron-poor aromatic ring of benzonitrile, while also enabling interactions with the nitrile dipole. mdpi.com
By adhering to these principles, it is possible to develop highly selective hosts that can distinguish between closely related benzonitrile derivatives, paving the way for applications in sensing, separations, and catalysis. nih.govminsky.ai
Derivatization Strategies for Specific Chemical Targets
The strategic derivatization of this compound is predicated on the differential reactivity of its three principal functional groups: the allyl chain, the nitrile moiety, and the chlorine substituent on the aromatic core. This structural arrangement allows for a high degree of selective modification, enabling the synthesis of a diverse array of complex molecules. By carefully selecting reagents and reaction conditions, each of these sites can be targeted for functionalization independently, providing a versatile platform for the development of novel chemical entities.
Chemical Modification of the Allyl Moiety for Further Functionalization
The allyl group (–CH₂–CH=CH₂) is a versatile handle for introducing new functionalities due to the reactivity of its carbon-carbon double bond and the adjacent allylic position. Common strategies involve isomerization, oxidation, and addition reactions.
Isomerization: The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal propenyl group (–CH=CH–CH₃). This transformation is often catalyzed by transition metals, such as rhodium, ruthenium, or platinum complexes, or by strong bases like potassium hydroxide (B78521) (KOH) in a suitable solvent. researchgate.netresearchgate.net This isomerization alters the electronic properties and steric profile of the side chain, which can be a crucial step in a multi-step synthesis.
Oxidation: The allyl group is susceptible to various oxidative transformations. The Wacker-Tsuji oxidation, employing a palladium catalyst (e.g., PdCl₂) in the presence of an oxidant, can convert the terminal alkene into a methyl ketone, yielding 1-(3-chloro-4-cyanophenyl)propan-2-one. researchgate.net Alternatively, allylic oxidation can be achieved using reagents like selenium dioxide (SeO₂), which introduces a hydroxyl group at the allylic position to form an allylic alcohol. wikipedia.org Epoxidation of the double bond using peroxy acids like m-CPBA yields an epoxide, a highly useful intermediate for subsequent nucleophilic ring-opening reactions.
Other Addition Reactions: The double bond can undergo hydrogenation using catalysts like platinum on carbon (Pt/C) to yield the saturated propyl derivative, 4-propyl-2-chlorobenzonitrile. researchgate.net Hydroboration-oxidation provides a route to the anti-Markovnikov alcohol, 3-(3-chloro-4-cyanophenyl)propan-1-ol.
Table 1: Selected Reactions for Modification of the Allyl Moiety
| Reaction Type | Reagent/Catalyst | Product Structure | Resulting Functional Group |
|---|---|---|---|
| Isomerization | RhCl(PPh₃)₃ | 2-Chloro-4-(prop-1-en-1-yl)benzonitrile | Propenyl |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | 1-(3-Chloro-4-cyanophenyl)propan-2-one | Ketone |
| Allylic Oxidation | SeO₂ | 1-(3-Chloro-4-cyanophenyl)prop-2-en-1-ol | Allylic Alcohol |
| Hydrogenation | H₂, Pt/C | 2-Chloro-4-propylbenzonitrile | Propyl |
| Epoxidation | m-CPBA | 2-Chloro-4-(oxiran-2-ylmethyl)benzonitrile | Epoxide |
Synthetic Transformations Involving the Nitrile Group
The nitrile group (–C≡N) is a highly valuable functional group that can be converted into several other key moieties, including amines, carboxylic acids, and ketones.
Reduction to Amines: The most common transformation is the reduction of the nitrile to a primary amine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel, often in the presence of ammonia (B1221849) to suppress the formation of secondary amines. researcher.lifechemicalforums.com This reaction converts this compound into (4-allyl-2-chlorophenyl)methanamine, a versatile building block for further derivatization.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide. Complete hydrolysis yields 4-allyl-2-chlorobenzoic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate, 4-allyl-2-chlorobenzamide.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. organic-chemistry.org The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For example, reaction with methylmagnesium bromide (CH₃MgBr) would produce 1-(4-allyl-2-chlorophenyl)ethan-1-one. This method is highly effective for forming new carbon-carbon bonds. nih.gov
Table 2: Key Transformations of the Nitrile Group
| Reaction Type | Reagent/Conditions | Product Structure | Resulting Functional Group |
|---|---|---|---|
| Reduction | 1. LiAlH₄ 2. H₂O | (4-Allyl-2-chlorophenyl)methanamine | Primary Amine |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Allyl-2-chlorobenzoic acid | Carboxylic Acid |
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 1-(4-Allyl-2-chlorophenyl)ethan-1-one | Ketone |
| Partial Hydrolysis | H₂O₂, NaOH | 4-Allyl-2-chlorobenzamide | Amide |
Selective Reactions at the Chlorinated Position of the Benzonitrile Core
The chlorine atom on the benzonitrile ring is a site for nucleophilic aromatic substitution (SNAr) and, more versatilely, for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group activates the ring, particularly the ortho and para positions, for such transformations. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can displace the chloride, especially under forcing conditions (high temperature/pressure) or if the aromatic ring is further activated. For instance, reaction with sodium methoxide (B1231860) (NaOCH₃) could yield 4-allyl-2-methoxybenzonitrile. Reactions with amines (e.g., dimethylamine) in a solvent like HMPA can also lead to substitution. tandfonline.comtandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent a powerful and highly selective method for forming new carbon-carbon and carbon-heteroatom bonds under milder conditions.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond. researchgate.netyoutube.com Coupling this compound with phenylboronic acid would yield 4-allyl-[1,1'-biphenyl]-2-carbonitrile.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orgacsgcipr.org This is a highly general method for synthesizing substituted anilines.
Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne.
Table 3: Selective Reactions at the Chlorine Position
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Base | Product Example | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Allyl-[1,1'-biphenyl]-2-carbonitrile | C-C (Aryl) |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP / NaOtBu | 4-Allyl-2-(phenylamino)benzonitrile | C-N |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI / Et₃N | 4-Allyl-2-(phenylethynyl)benzonitrile | C-C (Alkynyl) |
| SNAr | Sodium Methoxide | Heat | 4-Allyl-2-methoxybenzonitrile | C-O |
Q & A
Q. What are the recommended synthetic routes for 4-Allyl-2-chlorobenzonitrile, and how do reaction conditions influence yield?
Synthesis typically involves introducing the allyl group to 2-chlorobenzonitrile precursors. A two-step approach is common:
Chlorination : Use thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate nitrile intermediates, as demonstrated in chlorobenzonitrile derivatives .
Allylation : Employ nucleophilic substitution or coupling reactions (e.g., Ullmann or Heck coupling) with allyl halides. Solvents like dichloromethane (DCM) and catalysts like Pd(PPh₃)₄ improve regioselectivity .
Q. Key Factors :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may reduce selectivity.
- Catalysts : Palladium-based catalysts improve allyl group incorporation .
Table 1 : Synthetic Optimization Parameters
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂, DMF | DCM | 25 | 85–90 |
| 2 | Allyl bromide, Pd(PPh₃)₄ | THF | 80 | 70–75 |
Q. How can researchers validate the purity and structural integrity of this compound?
Use multi-modal analytical techniques:
Q. What safety protocols are critical when handling this compound?
- Toxicity : Classified as a Category III hazardous substance due to nitrile and chloro groups; avoid inhalation/skin contact .
- Spill Management : Use inert absorbents (e.g., vermiculite) and neutralize with sodium bicarbonate. Avoid water to prevent toxic gas release .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the allyl group in this compound influence its reactivity compared to other substituents?
The allyl group enhances electrophilic substitution at the ortho/para positions due to resonance stabilization. Compared to analogs like 4-Chloro-2-fluorobenzonitrile, the allyl moiety increases susceptibility to radical reactions and Diels-Alder cycloadditions .
Table 2 : Reactivity Comparison with Analogs
| Compound | Electrophilic Reactivity | Radical Stability |
|---|---|---|
| This compound | High (allyl resonance) | Moderate |
| 2-Chloro-4-nitrobenzonitrile | Low (electron-withdrawing nitro) | Low |
Q. What methodologies resolve contradictions in reported biological activities of chlorobenzonitrile derivatives?
Discrepancies arise from substitution patterns and assay conditions. To address this:
Q. How can continuous flow reactors optimize the synthesis of this compound?
Flow reactors enhance reproducibility and scalability:
- Residence Time : Optimize to 10–15 minutes for complete allylation .
- Catalyst Immobilization : Use Pd-loaded silica gel to reduce catalyst leaching and improve turnover number (TON > 500) .
Table 3 : Flow Reactor vs. Batch Process
| Parameter | Flow Reactor | Batch Process |
|---|---|---|
| Yield (%) | 85 | 70 |
| Reaction Time (h) | 0.5 | 4 |
| Catalyst Recovery | 95% | 60% |
Q. What environmental impacts are associated with this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
